5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole
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Overview
Description
5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound containing an oxadiazole ring
Mechanism of Action
Target of Action
It’s known that 1,3,4-oxadiazoles, a class of compounds to which our compound belongs, have been successfully used in the treatment of various diseases in humans and animals . They exhibit a broad spectrum of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Mode of Action
It’s known that many oxadiazole derivatives disrupt the growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence .
Biochemical Pathways
It’s known that oxadiazole derivatives can interfere with several bacterial pathways, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Result of Action
It’s known that oxadiazole derivatives can exhibit a range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of tert-butylamidoxime with cyclopropylcarbonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The oxadiazole ring can participate in substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 5-Tert-butyl-3-p-tolyl-1,2,4-oxadiazole
- 5-Tert-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Uniqueness
5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, such as 5-Tert-butyl-3-p-tolyl-1,2,4-oxadiazole, which contains a p-tolyl group instead .
Properties
IUPAC Name |
5-tert-butyl-3-cyclopropyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)8-10-7(11-12-8)6-4-5-6/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOBIBYQEHHTAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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